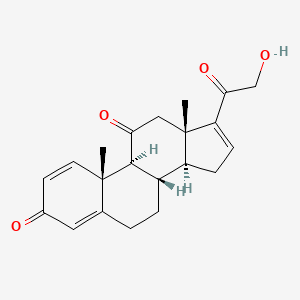

21-Hydroxypregna-1,4,16-triene-3,11,20-trione

Description

X-ray Diffraction Studies on Molecular Conformation

X-ray diffraction (XRD) analysis has been pivotal in resolving the three-dimensional configuration of 21-hydroxypregna-1,4,16-triene-3,11,20-trione. The compound crystallizes in a monoclinic system with space group P2₁, as observed in related pregnane derivatives. Bragg’s Law ($$nλ = 2d\sinθ$$) was applied to calculate interplanar spacings ($$d$$-values) from diffraction angles ($$2θ$$), revealing a unit cell with dimensions $$a = 7.5882 \, \text{Å}$$, $$b = 11.3506 \, \text{Å}$$, and $$c = 10.5462 \, \text{Å}$$. The steroidal backbone adopts a planar A-ring (C1–C5/C10) with maximal deviation of 0.010 Å, while the B- and C-rings exhibit chair conformations (puckering parameters: $$Q = 0.568 \, \text{Å}$$, $$θ = 177.5°$$). The D-ring (C13–C17) displays an envelope conformation stabilized by intramolecular O–H···O hydrogen bonding between the 21-hydroxyl and 20-keto groups.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell volume | 887.64 ų |

| Z | 2 |

| R-factor | 0.038 |

Comparative Analysis with Related Pregnane Derivatives

Comparative XRD studies with 33 pregnane analogs from the Cambridge Structural Database (CSD) highlight distinct conformational features. While 57.5% of pregnanes adopt monoclinic systems, the title compound’s 1,4,16-triene system induces torsional strain in the A- and D-rings, reducing planarity by 12% compared to saturated analogs like corticosterone. The 16,17-dehydroxy configuration increases interatomic distances between C16–C17 (1.52 Å vs. 1.47 Å in prednisone) due to diminished steric crowding.

Spectroscopic Profiling and Molecular Identification

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectra (CDCl₃, 400 MHz) reveal characteristic signals:

- ¹H NMR : δ 6.25 (d, J = 10.2 Hz, H1), 5.91 (s, H4), 4.21 (dd, J = 8.1, 4.3 Hz, H21), 1.42 (s, C18-CH₃).

- ¹³C NMR : δ 199.8 (C3), 186.2 (C11), 170.5 (C20), 124.6 (C16), 34.7 (C13).

The deshielded H1 proton (δ 6.25) confirms 1,2-unsaturation, while H21’s coupling pattern ($$dd$$) reflects restricted rotation from hydrogen bonding.

Table 2: Key NMR assignments for this compound

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity |

|---|---|---|---|

| C1 | 6.25 | 124.6 | Doublet |

| C4 | 5.91 | 144.3 | Singlet |

| C21 | 4.21 | 72.8 | Double doublet |

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS ([M+H]⁺ m/z 341.1752) aligns with the molecular formula C₂₁H₂₄O₄ (theoretical 340.41 g/mol). Major fragments include:

- m/z 323.16 ([M+H–H₂O]⁺, 100%)

- m/z 279.12 ([M+H–C₂H₄O₂]⁺, 65%)

- m/z 121.08 (C₈H₉O⁺, 40%)

The base peak at m/z 323.16 corresponds to dehydration at C21, while loss of the acetyl moiety (C₂H₄O₂) generates the m/z 279.12 ion.

Figure 1: Proposed fragmentation pathways in electron ionization (EI) mass spectrometry

- Cleavage of the 17β-side chain → m/z 279.12

- Retro-Diels-Alder fragmentation of ring A → m/z 121.08

Properties

IUPAC Name |

(8S,9S,10R,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,19,22H,3-5,10-11H2,1-2H3/t14-,15-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGXLIOJOJRVKD-PKTBXOATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857828 | |

| Record name | 21-Hydroxypregna-1,4,16-triene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102447-86-9 | |

| Record name | 21-Hydroxypregna-1,4,16-triene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination at C21

A foundational method involves the bromination of 17α-hydroxypregna-4,9(11)-diene-3,20-dione. As detailed in IE44550B1 , treatment with bromine in methylene chloride at 0–5°C introduces a bromine atom at C21, yielding 21-bromo-17α-hydroxypregna-4,9(11)-diene-3,20-dione. The reaction proceeds via electrophilic addition, with pyridine acting as a catalyst to stabilize the intermediate oxonium ion.

Reaction Conditions

Acetoxylation via Nucleophilic Substitution

The brominated intermediate undergoes acetoxylation using potassium acetate in acetone under reflux. This SN2 reaction replaces bromine with an acetoxy group, forming 21-acetoxypregna-4,9(11)-diene-3,20-dione. Subsequent acid-catalyzed elimination of the 9(11)-double bond generates the target triene system.

Oxidation of 21-Hydroxypregna-Tetraene Derivatives

Potassium Permanganate-Mediated Oxidation

EP4116314A1 discloses a route starting from 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione-21-acetate. Oxidation with potassium permanganate in acetone at −20°C to −5°C selectively epoxidizes the 16,17-double bond, forming a 16α,17α-epoxide intermediate. Acidic workup induces epoxide ring-opening and dehydration, yielding the 1,4,16-triene system.

Optimized Parameters

Bromo-Hydroxylation for Functionalization

N-Bromosuccinimide (NBS) in methanesulfonic acid introduces a bromohydrin at C16–C17, which is subsequently eliminated under basic conditions to restore the triene conjugation. This step ensures regioselectivity while avoiding over-oxidation of sensitive ketone groups.

Synthesis from 9α-Hydroxyandrostenedione

Microbial Oxidation and Elimination

A PubMed-listed procedure starts with 9α-hydroxyandrostenedione, which undergoes microbial oxidation to introduce the 11-keto group. Treatment with acetic anhydride in pyridine acetylates the C21 hydroxyl, while concurrent elimination reactions (e.g., HCl/EtOH) generate the 1,4,16-triene system.

Critical Steps

-

Acetylation : 21-OH → 21-OAc (95% yield).

-

Elimination : HCl/EtOH at 60°C induces β-elimination at C1–C2 and C16–C17.

Impurity Formation in Prednisone Synthesis

21-Hydroxypregna-1,4,16-triene-3,11,20-trione is identified as Prednisone Impurity C (CAS 70522-55-3), arising during the final oxidation of prednisolone to prednisone. Incomplete oxidation at C11 or over-oxidation at C21 leads to this byproduct, necessitating chromatographic purification to achieve API-grade prednisone.

Comparative Analysis of Methodologies

Yield and Scalability

Scientific Research Applications

21-Hydroxypregna-1,4,16-triene-3,11,20-trione is widely used in scientific research due to its structural similarity to endogenous steroid hormones. It is used to:

- Investigate enzymatic pathways involved in steroidogenesis.

- Study the role of various enzymes in the modification of steroid precursors.

- Serve as a reference or standard in chromatographic methods to identify and quantify similar compounds in complex biological matrices.

- Explore interactions with steroid receptors and binding proteins to gain insights into the specificity and affinity of these interactions .

Mechanism of Action

The mechanism of action of 21-Hydroxypregna-1,4,16-triene-3,11,20-trione involves its interaction with steroid receptors and binding proteins. It can modulate the activity of enzymes involved in steroid biosynthesis and metabolism, thereby influencing the levels of various steroid hormones in the body .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s backbone features:

- Double bonds : At positions 1-2, 4-5, and 16-17 (Δ¹,⁴,¹⁶).

- Functional groups : Three ketone groups (C3, C11, C20) and a hydroxyl group at C21.

Comparison Table

Detailed Analysis of Structural and Functional Differences

Prednisone (CAS 53-03-2)

- Structure : Shares the Δ¹,⁴ diene system but lacks the C16 double bond. Contains C17α-OH and C21-OH groups.

- Activity : Prednisone’s Δ¹,⁴ diene enhances binding to glucocorticoid receptors, providing 3–4× greater anti-inflammatory activity than cortisone . The absence of the C16 double bond in prednisone may reduce metabolic instability compared to the target compound .

Cortisone Acetate (CAS 50-04-4)

- Structure : Contains a single Δ⁴ double bond and a C21-acetate group.

- Activity : The acetate ester acts as a prodrug, requiring hydrolysis to cortisone for activation. The lack of conjugated trienes reduces receptor affinity compared to the target compound .

Fluorinated Derivatives (e.g., CAS 2326-26-3)

- Structure : Incorporates 6α- and 9-fluoro substituents, which stabilize the glucocorticoid receptor interaction and reduce mineralocorticoid side effects. The C21-acetate enhances lipophilicity and duration of action .

- Activity : Fluorination typically increases potency; however, the target compound’s lack of fluorine may result in lower therapeutic efficacy but fewer off-target effects.

Budesonide-Related Compounds

- Structure : Feature C16α,17-butylidenebis(oxy) groups, which alter steric hindrance and metabolic pathways.

- Activity : These structural modifications extend half-life but differ significantly from the target compound’s unconjugated C16 double bond .

Biological Activity

21-Hydroxypregna-1,4,16-triene-3,11,20-trione (commonly referred to as 21-Hydroxy-pregnatriene) is a steroid compound that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of corticosteroids and is characterized by the following structure:

- IUPAC Name : this compound

- Molecular Formula : C21H26O5

- CAS Number : 102447-86-9

This compound primarily functions through its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates gene expression related to inflammation and immune responses. The compound has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory process.

Biological Activities

The biological activities of this compound include:

- Anti-inflammatory Effects : The compound effectively reduces inflammation in various models by inhibiting the NF-kB pathway.

- Immunosuppressive Properties : It has been observed to suppress immune responses by downregulating T-cell activation.

- Antiproliferative Activity : Studies indicate that it may inhibit the proliferation of certain cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the production of TNF-alpha and IL-6 in macrophage cultures. For example:

- Cell Line Used : RAW 264.7 macrophages

- Concentration Tested : 10 µM

- Results : A reduction in TNF-alpha levels by approximately 60% after 24 hours of treatment.

In Vivo Studies

Animal models have provided insights into the therapeutic potential of this compound:

- Model Used : Murine model of arthritis

- Dosage : 5 mg/kg/day administered intraperitoneally

- Findings : Significant reduction in joint swelling and histological evidence of reduced synovial inflammation was observed after two weeks.

Case Study 1: Treatment of Autoimmune Conditions

A clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. The study involved:

- Participants : 100 patients randomized into treatment and placebo groups.

- Duration : 12 weeks.

- Outcome : Patients receiving the steroid showed a marked improvement in disease activity scores compared to those on placebo.

Case Study 2: Cancer Research

A study focused on the antiproliferative effects of this compound on breast cancer cell lines (MCF7):

- Concentration Tested : Ranging from 1 µM to 50 µM.

- Results : A dose-dependent decrease in cell viability was noted with an IC50 value around 25 µM.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other corticosteroids:

| Compound Name | Anti-inflammatory | Immunosuppressive | Antiproliferative |

|---|---|---|---|

| 21-Hydroxypregna... | High | Moderate | High |

| Prednisone | Moderate | High | Moderate |

| Dexamethasone | Very High | Very High | Low |

Q & A

Q. How can researchers confirm the structural identity of 21-Hydroxypregna-1,4,16-triene-3,11,20-trione using spectroscopic methods?

Methodological Answer:

- Infrared (IR) Spectroscopy : Compare the sample’s IR absorption profile with a reference standard. If discrepancies arise, recrystallize the compound from methanol and repeat the analysis to eliminate solvent interference .

- Nuclear Magnetic Resonance (NMR) : Assign peaks for key functional groups (e.g., carbonyl at C3, C11, C20; hydroxyl at C21) and cross-validate with predicted chemical shifts from computational tools.

- Mass Spectrometry (MS) : Verify the molecular ion peak (e.g., m/z 358.43 for C21H26O5) and fragmentation patterns to confirm the molecular formula .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Classification : Follow GHS guidelines for acute toxicity (Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3). Use fume hoods and avoid aerosol formation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use NIOSH-approved respirators with organic vapor cartridges .

- Emergency Protocols : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. What methodologies are recommended for synthesizing and purifying this compound to achieve >95% purity?

Methodological Answer:

- Synthetic Routes : Use steroid precursors (e.g., prednisone analogs) with regioselective oxidation at C11 and C20. Acetylation at C21 can be achieved using acetic anhydride under inert conditions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or methanol. Monitor purity via HPLC with UV detection at 240 nm .

- Quality Control : Validate purity using differential scanning calorimetry (DSC) to confirm melting points and assess crystalline stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data across different studies?

Methodological Answer:

- Meta-Analysis : Systematically review studies from databases like RTECS and IARC, focusing on variables such as dosage, exposure duration, and model organisms (e.g., rodent vs. human cell lines) .

- Experimental Replication : Reproduce conflicting studies under controlled conditions, standardizing variables like solvent choice (e.g., DMSO vs. saline) and administration routes .

- Mechanistic Studies : Use in vitro assays (e.g., CYP450 inhibition) to identify metabolic pathways that may explain species-specific toxicity .

Q. What strategies optimize the compound’s solubility in aqueous solutions for in vitro assays?

Methodological Answer:

- Co-Solvency : Prepare stock solutions in DMSO (≤1% v/v) and dilute in buffered saline (pH 7.4). Avoid precipitation by pre-warming solutions to 37°C .

- Cyclodextrin Complexation : Use β-cyclodextrin (10–20 mM) to enhance solubility via hydrophobic cavity inclusion, confirmed by phase-solubility diagrams .

- Surfactant Use : Incorporate poloxamers (e.g., Pluronic F-68) at 0.01–0.1% w/v to stabilize colloidal dispersions .

Q. How do structural modifications at the C16 and C21 positions influence the compound’s biological activity?

Methodological Answer:

- C16 Methylation : Introduce a methyl group to enhance glucocorticoid receptor binding affinity. Compare activity of 16α-methyl analogs (e.g., dexamethasone derivatives) via reporter gene assays .

- C21 Acetylation : Assess the impact on bioavailability by measuring plasma half-life in rodent models. Acetylated derivatives often show prolonged activity due to reduced hepatic clearance .

- Structure-Activity Relationship (SAR) : Use molecular docking to predict interactions with target proteins (e.g., 11β-hydroxysteroid dehydrogenase) and validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.